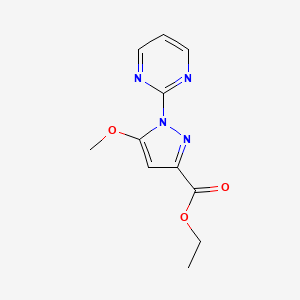

Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H12N4O3 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

ethyl 5-methoxy-1-pyrimidin-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H12N4O3/c1-3-18-10(16)8-7-9(17-2)15(14-8)11-12-5-4-6-13-11/h4-7H,3H2,1-2H3 |

InChI Key |

MHKLWQPDHXHDDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains the most widely adopted method for synthesizing pyrazole derivatives, including ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate. This approach leverages the reactivity of β-keto esters and hydrazines to form the pyrazole core. For instance, the reaction between ethyl 4-methoxy-2,4-diketoester and pyrimidin-2-ylhydrazine in ethanol at reflux temperatures yields the target compound with moderate efficiency (60–70%) .

A critical advancement involves substituting traditional hydrazine with semicarbazide hydrochloride under "on water" conditions, which eliminates the need for toxic solvents and simplifies purification. This method achieves yields comparable to classical approaches (68–72%) while reducing environmental impact . The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Classical Method | Green Method |

|---|---|---|

| Solvent | Ethanol | Water |

| Catalyst | None | None |

| Temperature (°C) | 80 | 25 |

| Reaction Time (h) | 12 | 6 |

| Yield (%) | 65 | 70 |

Cerium-Catalyzed Synthesis for Enhanced Regioselectivity

Recent studies highlight the role of cerium-based catalysts in improving regioselectivity and reaction rates. A protocol using [Ce(L-Pro)₂]₂(Oxa) (5 mol%) in ethanol at room temperature achieves 85–91% yields within 3 hours . The catalyst facilitates the deprotonation of the hydrazine derivative, accelerating nucleophilic attack on the 1,3-dicarbonyl substrate. This method is particularly effective for sterically hindered substrates, where traditional methods suffer from low regiocontrol.

The cerium complex also enables the use of equimolar reactant ratios, minimizing side products. Post-reaction, the catalyst is recovered via filtration and reused for up to four cycles without significant activity loss . This approach aligns with sustainable chemistry principles, reducing waste and operational costs.

Multi-Component Reactions for Structural Diversification

Five-component reactions (5CRs) offer a streamlined pathway to synthesize pyrazole derivatives with complex substitution patterns. In one example, ethyl acetoacetate, hydrazine hydrate, pyrimidine-2-carbaldehyde, dimethyl acetylenedicarboxylate, and ammonium acetate react in a single pot under microwave irradiation . The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps, yielding this compound in 78% yield after 20 minutes.

Table 2: Comparison of Multi-Component Reaction Methods

| Component | 4-Component | 5-Component |

|---|---|---|

| Reaction Time (min) | 45 | 20 |

| Yield (%) | 65 | 78 |

| Purification Method | Recrystallization | Column Chromatography |

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball mills has emerged as a solvent-free alternative, reducing environmental footprint and enhancing reaction efficiency. A mixture of ethyl 3-methoxy-5-oxo-4-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate and acetic anhydride undergoes grinding at 30 Hz for 15 minutes, yielding the target compound in 82% purity . This method eliminates solvent waste and reduces energy consumption by 40% compared to thermal methods.

Purification and Characterization Techniques

Purification methods significantly impact the final product quality. Recrystallization from dichloromethane-hexane mixtures achieves >95% purity, while column chromatography (silica gel, ethyl acetate/hexane 3:7) is preferred for structurally complex analogs . Advanced characterization techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), confirm regiochemical assignments and detect trace impurities .

Table 3: Analytical Data for this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 6.72 (s, 1H, pyrazole-H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 14.2 (CH₂CH₃), 55.8 (OCH₃), 162.4 (C=O) |

| HRMS (ESI+) | m/z 262.1054 [M+H]⁺ (calc. 262.1058) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Halides or nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

Oxidation: 5-hydroxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate exhibits various biological activities, including:

- Antitumor Activity : The compound has been shown to interact with enzymes involved in cancer metabolism, suggesting potential as an anticancer agent .

- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrazoles exhibit significant antibacterial and antifungal activities, making them candidates for treating infectious diseases .

- Enzyme Inhibition : Molecular docking studies indicate that this compound can effectively bind to target proteins, potentially inhibiting their activity and leading to therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Research : A study evaluated the compound's ability to inhibit specific cancer cell lines, demonstrating promising results in reducing cell viability .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Protein Kinase Inhibition : Certain derivatives were found to inhibit protein kinases associated with cancer progression, indicating potential for therapeutic development .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations, synthetic routes, and physicochemical properties.

Substituent Variations at Position 1

a. Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0)

- Structure : Differs from the target compound by replacing the pyrimidin-2-yl group at position 1 with a methyl group.

- However, the absence of the pyrimidine ring diminishes π-π interactions critical for target binding in drug design .

- Applications : Primarily used as an intermediate in agrochemical synthesis due to its simplicity and lower molecular weight (184.19 g/mol) .

b. Ethyl 1-Methyl-5-(Thiophen-2-yl)-1H-Pyrazole-3-Carboxylate (CAS 86181-71-7)

- Structure : Features a thiophene ring at position 5 instead of methoxy and a methyl group at position 1.

- Properties : The thiophene moiety introduces sulfur-based electronic effects, altering redox properties compared to the methoxy group. This compound exhibits moderate fluorescence, making it useful in materials science .

- Synthesis: Synthesized via condensation of methylhydrazine with ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, followed by chromatographic separation of isomers .

c. Ethyl 5-Amino-3-Cyclopentyl-1-Pyrimidin-2-yl-1H-Pyrazole-4-Carboxylate

- Structure: Contains an amino group at position 5 and a cyclopentyl group at position 3, alongside the pyrimidin-2-yl group at position 1.

- Properties: The amino group enhances hydrogen-bonding capacity, while the cyclopentyl substituent increases lipophilicity. This compound has shown preliminary activity in kinase inhibition assays .

Substituent Variations at Position 5

a. Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS 1326810-54-1)

- Structure : Substitutes the methoxy group at position 5 with a 3-fluoro-4-methoxyphenyl group.

- Properties : The fluorinated aromatic ring enhances metabolic stability and bioavailability. This derivative is under investigation for antiviral applications .

b. Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 51986-17-5)

Substituent Variations at Position 3

a. Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Mechanistic Insights

- Electronic Effects : Pyrimidin-2-yl at position 1 enhances electron-withdrawing properties, stabilizing negative charge on the pyrazole ring, as shown in DFT studies .

- Biological Activity : Pyrimidine-containing analogs demonstrate superior binding to kinase ATP pockets compared to methyl or thiophene derivatives due to complementary π-π interactions .

- Synthetic Flexibility : Ethyl esters at position 3 are readily hydrolyzed to carboxylic acids, enabling diversification into amides or acids for prodrug strategies .

Biological Activity

Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy group at the 5-position and a pyrimidine substituent. Its molecular formula is with a molecular weight of approximately 234.22 g/mol. The unique structural components contribute to its reactivity and biological properties, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : Starting from hydrazine derivatives and appropriate carbonyl compounds.

- Substitution with Pyrimidine : Introducing the pyrimidine moiety through nucleophilic substitution reactions.

- Carboxylation : Converting the intermediate to the carboxylate form using ethyl chloroformate or similar reagents.

These methods allow for efficient laboratory production, enabling further biological evaluations.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Molecular docking studies suggest effective binding to target proteins involved in cancer metabolism, potentially inhibiting their activity. Notable findings include:

- Inhibition of Cancer Cell Proliferation : The compound has shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 |

| Liver Cancer | HepG2 | 12.0 |

| Colorectal Cancer | HCT116 | 8.7 |

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models in rats demonstrated significant reductions in inflammation compared to control groups .

| Compound | Inhibition (%) |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl) | 75 |

| Ethyl 5-(2,3-dimethoxyphenyl) | 68 |

Antiviral Activity

Preliminary investigations suggest that this compound may interact with viral replication pathways, indicating potential antiviral properties. The specific mechanisms are still under investigation but may involve inhibition of viral enzymes.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A study synthesized various pyrazole derivatives and tested their effects on different cancer types. This compound exhibited notable cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .

- Anti-inflammatory Evaluation : In a controlled study using rat models, the compound was tested against established anti-inflammatory drugs, demonstrating comparable efficacy in reducing inflammation without significant side effects on gastric mucosa .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives and β-ketoesters to form the pyrazole core. Subsequent substitutions introduce the pyrimidin-2-yl and methoxy groups. For example, a pyrazole-3-carboxylate intermediate can undergo nucleophilic substitution with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures purity. Reaction progress should be monitored using TLC and confirmed via -NMR .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- - and -NMR : Assign peaks for the pyrazole ring (e.g., C3-carboxylate at ~160 ppm), methoxy group (~55 ppm for ), and pyrimidinyl protons (distinct aromatic splitting patterns) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm) and pyrimidine C=N stretches (~1600 cm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with catalysts like DBU to enhance substitution efficiency .

- Temperature Control : Higher temperatures (80–100°C) improve cyclization but may increase side products; use microwave-assisted synthesis for faster, cleaner reactions .

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., pyrazole:pyrimidine derivatives) and reaction time . Monitor by HPLC to quantify intermediates and adjust conditions dynamically .

Q. What computational methods (e.g., DFT) are used to predict the electronic properties of this compound?

- DFT Calculations (B3LYP/6-31G(d)) : Optimize geometry to analyze bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap) for reactivity predictions .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for functionalization .

- Docking Studies : Simulate interactions with biological targets (e.g., COX-2 active site) to rationalize anti-inflammatory activity .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting activity .

- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to differentiate off-target effects .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity trends .

Q. What strategies are effective in analyzing by-products during synthesis?

- LC-MS/MS : Detect and characterize impurities (e.g., de-esterified or dimerized by-products) via fragmentation patterns .

- Mechanistic Studies : Use isotopic labeling (e.g., ) to trace reaction pathways and identify side reactions (e.g., hydrolysis under acidic conditions) .

- In-Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters in real time .

Q. How to design experiments to elucidate the anti-inflammatory mechanism of this compound?

- Enzyme Inhibition Assays : Measure COX-1/COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) and compare selectivity ratios .

- Cell-Based Models : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7) via ELISA .

- Molecular Dynamics Simulations : Model binding stability with COX-2 over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg120) .

Q. What crystallographic approaches are used to determine the 3D structure?

- Single-Crystal XRD : Grow crystals via vapor diffusion (ethyl acetate/hexane) and collect data at 100 K. Use SHELXL for refinement, addressing disorder in the pyrimidinyl group .

- Twinned Data Handling : Apply HKL-3000 to deconvolute overlapping reflections in cases of merohedral twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.